Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and isoxazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For example, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with α-bromodiketones in the presence of a catalytic amount of piperidine in ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atom .
Scientific Research Applications
Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds also possess similar biological properties.
Uniqueness
What sets Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide apart is its unique combination of the isoxazole ring with the triazolothiadiazine core. This structural feature may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H9N5OS2 |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
5-methyl-3-[3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H9N5OS2/c1-5-3-6(13-15-5)8-12-14-7(4-16-2)10-11-9(14)17-8/h3H,4H2,1-2H3 |
InChI Key |
YJBKHFCLSJLJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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